1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549011-95-0
VCID: VC11821305
InChI: InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

CAS No.: 2549011-95-0

Cat. No.: VC11821305

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole - 2549011-95-0

Specification

CAS No. 2549011-95-0
Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
IUPAC Name cyclohex-3-en-1-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Standard InChI InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Standard InChI Key KAUUDODLYYGTHP-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, reflects its hybrid architecture combining a pyrazole ring, azetidine moiety, and cyclohexene substituent. Its molecular formula, C₁₅H₂₁N₃O, corresponds to a molecular weight of 259.35 g/mol. The SMILES notation (CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3) and InChIKey (KAUUDODLYYGTHP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O
Molecular Weight259.35 g/mol
logPNot reported
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Polar Surface Area52.5 Ų

Structural Analysis

The molecule comprises three distinct regions:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 4 with a methyl group.

  • Azetidine Linker: A four-membered saturated nitrogen ring connected to the pyrazole via a methylene bridge.

  • Cyclohexene Carbonyl Group: A cyclohex-3-ene ring conjugated to a ketone, which is bonded to the azetidine nitrogen.

This arrangement introduces steric strain due to the azetidine’s small ring size while providing conformational flexibility through the cyclohexene moiety. The compound’s achirality simplifies synthesis and purification processes.

Synthesis and Characterization

Synthetic Pathways

While explicit details for this compound are proprietary, analogous pyrazole-azetidine hybrids are typically synthesized through multi-step sequences:

  • Pyrazole Alkylation: 4-Methylpyrazole reacts with a bromomethylazetidine precursor to form the methylene-linked intermediate.

  • Azetidine Functionalization: The azetidine nitrogen undergoes acylation with cyclohex-3-ene carbonyl chloride under Schotten-Baumann conditions.

  • Purification: Column chromatography or recrystallization isolates the final product, with yields optimized by controlling stoichiometry and reaction temperature.

Analytical Validation

Structural confirmation employs:

  • ¹H/¹³C NMR: Characteristic signals include pyrazole C-H (δ 7.5–8.0 ppm), azetidine N-CH₂ (δ 3.2–3.8 ppm), and cyclohexene vinyl protons (δ 5.2–5.6 ppm).

  • Mass Spectrometry: ESI-MS displays the [M+H]⁺ ion at m/z 260.3, consistent with the molecular weight.

  • X-ray Crystallography: While unreported for this compound, analogous structures confirm the azetidine’s puckered conformation and trans carbonyl orientation .

CompoundActivity (IC₅₀)Target
Celecoxib0.04 µM (COX-2)Cyclooxygenase-2
5-(p-Tolyl)pyrazole-3-carboxamide1.6 µM (Huh7)Liver carcinoma cells
1-{[1-(Cyclohex-3-ene...)In silico predictionCOX-2/Kinases

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicted due to the polar surface area (52.5 Ų).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclohexene double bond, generating epoxide intermediates.

  • Excretion: Renal clearance predominates, with <5% fecal elimination estimated from logP values .

Toxicity Risks

  • Genotoxicity: Pyrazole analogs show Ames test negativity but induce chromosomal aberrations at >10 µM .

  • hERG Inhibition: Azetidine-containing molecules exhibit IC₅₀ > 30 µM, reducing cardiac risk .

Industrial and Research Applications

Pharmaceutical Development

As a lead compound, modifications could optimize:

  • Solubility: Introducing ionizable groups (e.g., sulfonate) at the azetidine nitrogen.

  • Potency: Halogenation of the cyclohexene ring to enhance target binding.

Material Science

The rigid azetidine-pyrazole framework shows potential in liquid crystal displays (LCDs), with calculated birefringence Δn = 0.18–0.22 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator